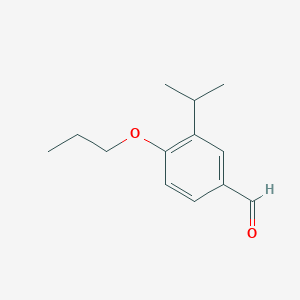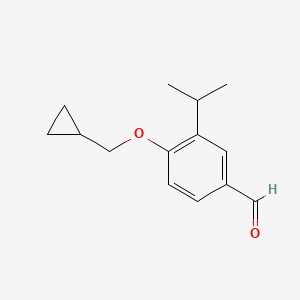
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Descripción general
Descripción
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde (4-CIPB) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 49-51 °C and a boiling point of 210 °C. 4-CIPB is a highly reactive compound and has been used in the synthesis of other compounds, such as 4-chloro-3-isopropylbenzaldehyde and 4-methyl-3-isopropylbenzaldehyde. It has also been studied for its potential as a drug molecule and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Cyclamen Aldehyde Synthesis : This substance, reminiscent of cyclamen or lily-of-the-valley scents, was prepared through a two-step synthesis involving aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation (Vrbková et al., 2015).
- Synthesis of Derivatives : The synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde, a key intermediate of roflumilast, demonstrates the compound's utility in creating specialized chemical derivatives (Zhou Hai-yan, 2013).
Catalysis and Reaction Optimization
- Functionalized Catalysts : Utilizing functionalized MCM-41 as a catalyst, the aldol condensation of 4-isopropylbenzaldehyde with propanal showed enhanced yield, demonstrating the compound's role in optimizing chemical reactions (Vrbková, Vyskočilová & Červený, 2015).
- Palladium-Catalyzed Reactions : Supported palladium catalysts were used for hydrogenation and hydrodeoxygenation of aldehydes, including 4-isopropylbenzaldehyde, indicating its relevance in palladium-catalyzed processes (Procházková et al., 2007).
Medicinal Chemistry and Biological Activity
- Platinated Complexes with Anticancer Properties : Tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone showed potential anticancer properties, with activity against tumor cell lines resistant to cisplatin (Quiroga et al., 1998).
- Tyrosinase Inhibition : The compound's derivative, chamaecin, was found to inhibit tyrosinase activity, which is significant in the context of melanin formation and potential applications in skin health (Nihei et al., 2004).
Propiedades
IUPAC Name |
4-(cyclopropylmethoxy)-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(2)13-7-12(8-15)5-6-14(13)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGUPSKGCFOOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




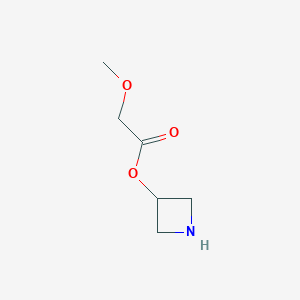
![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
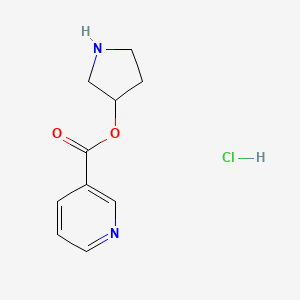
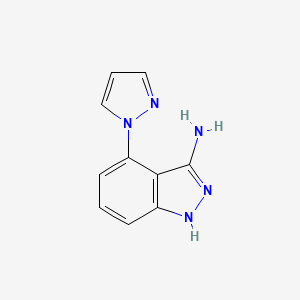
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
